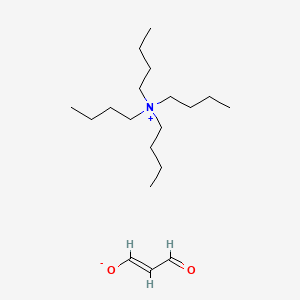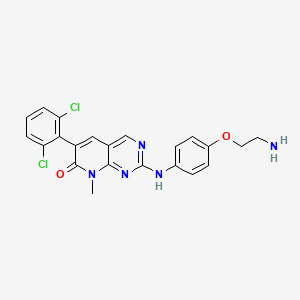
Sal de tetrabutilamonio de malondialdehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Malondialdehyde tetrabutylammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for calibrating analytical instruments.
Biology: It serves as a biomarker for oxidative stress and lipid peroxidation in biological samples.
Medicine: It is used in assays to measure oxidative damage in tissues and fluids, which is relevant in studies of diseases such as cancer and cardiovascular disorders.
Industry: It is used in the production of polymers and other materials where controlled oxidation is required
Mecanismo De Acción
Target of Action
Malondialdehyde tetrabutylammonium salt is a complex compound with a molecular weight of 313.52 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that malondialdehyde (mda), a substance produced by membrane lipids in response to reactive oxygen species (ros), can be used as a drought indicator to evaluate the degree of plasma membrane damage and the ability of plants to drought stress tolerance . It’s plausible that the tetrabutylammonium salt form of MDA may have similar interactions with its targets, but this requires further investigation.
Biochemical Pathways
It’s known that mda is produced from the lipid peroxidation of polyunsaturated fatty acids (pufas) by ros attack or the activation of lipoxygenases . This suggests that the compound may be involved in lipid peroxidation pathways and oxidative stress responses.
Result of Action
It’s known that mda can be used as a drought indicator to evaluate the degree of plasma membrane damage and the ability of plants to drought stress tolerance . This suggests that the compound may have similar effects, but this requires further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Malondialdehyde tetrabutylammonium salt. For instance, temperature is a critical factor influencing enzyme activity, which may lead to the formation of MDA and other lipid peroxidation products in plants . Additionally, under environmental stress or developmental signals, MDA is produced, and this may either result in defense signaling if MDA accumulates transiently, or trigger cell death if there is sustained accumulation .
Análisis Bioquímico
Biochemical Properties
Malondialdehyde tetrabutylammonium salt plays a significant role in biochemical reactions. It is a highly reactive compound that occurs as the enol . It is a physiological metabolite and a marker for oxidative stress . It forms covalent bonds with DNA and other biomolecules , which can lead to significant biochemical interactions.
Cellular Effects
The effects of Malondialdehyde tetrabutylammonium salt on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to form covalent protein adducts referred to as “advanced lipoxidation end-products” (ALE), which can cause toxic stress in cells .
Molecular Mechanism
At the molecular level, Malondialdehyde tetrabutylammonium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a reactive aldehyde and is one of the many reactive electrophile species that cause toxic stress in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Malondialdehyde tetrabutylammonium salt change over time. It has been observed that the degree of lipid peroxidation can be estimated by the amount of this compound in tissues
Metabolic Pathways
Malondialdehyde tetrabutylammonium salt is involved in several metabolic pathways. It results from lipid peroxidation of polyunsaturated fatty acids . Both enzymatic and nonenzymatic lipid peroxidation processes may lead to the formation of this compound and other lipid peroxidation products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Malondialdehyde tetrabutylammonium salt is typically synthesized by reacting malondialdehyde with tetrabutylammonium hydroxide. The reaction is carried out in a slightly basic buffer to stabilize the malondialdehyde, which is otherwise unstable . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of malondialdehyde tetrabutylammonium salt involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Malondialdehyde tetrabutylammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex aldehydes and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the enolate ion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various aldehydes, alcohols, and substituted enolates, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- Malondialdehyde potassium salt enolate
- 1,1,3,3-Tetramethoxypropane
- 1,1,3,3-Tetraethoxypropane
- 4-Hydroxynonenal
- Butylated hydroxytoluene
Uniqueness
Malondialdehyde tetrabutylammonium salt is unique due to its stability in a slightly basic buffer, which makes it more suitable for certain analytical applications compared to other malondialdehyde derivatives. Its ability to form stable enolate ions also makes it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
(E)-3-oxoprop-1-en-1-olate;tetrabutylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2-1-3-5/h5-16H2,1-4H3;1-4H/q+1;/p-1/b;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXLQCGVBUWBHF-WLHGVMLRSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=C[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=C/[O-])\C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100683-54-3 |
Source


|
| Record name | (E)-3-Oxoprop-1-en-1-olate; tetrabutylazanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B1139473.png)





